
1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide, also known as BFA, is a chemical compound that has been extensively researched due to its potential applications in various scientific fields.
Applications De Recherche Scientifique
1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and drug discovery. 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In neuroscience, 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide has been used to study the role of lipid metabolism in synaptic transmission. 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide has also been used in drug discovery to identify potential drug targets and to screen for potential drug candidates.
Mécanisme D'action
1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide acts as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in the synthesis of cholesterol esters. By inhibiting ACAT, 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide reduces the synthesis of cholesterol esters and disrupts lipid metabolism. This disruption can lead to the induction of apoptosis in cancer cells and alterations in synaptic transmission in neurons.
Biochemical and Physiological Effects:
1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide has been shown to have a range of biochemical and physiological effects. In cancer cells, 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide induces apoptosis by disrupting lipid metabolism and reducing the synthesis of cholesterol esters. In neurons, 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide alters synaptic transmission by inhibiting the synthesis of cholesterol esters and reducing the release of neurotransmitters. 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide has several advantages for use in lab experiments. It is a highly specific inhibitor of ACAT and has been shown to have minimal toxicity in vitro. 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide is also readily available and can be synthesized in large quantities with high purity. However, 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide has some limitations for use in lab experiments. It is not effective in vivo due to its poor solubility and rapid metabolism. 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide also has limited selectivity for ACAT and can inhibit other enzymes involved in lipid metabolism.
Orientations Futures
There are several future directions for research on 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide. One area of research is the development of more potent and selective inhibitors of ACAT. Another area of research is the optimization of 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide for in vivo use, such as the development of prodrugs or nanocarriers. 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide can also be used in combination with other drugs to enhance its effectiveness in cancer treatment. Additionally, 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide can be used as a tool to study the role of lipid metabolism in other biological processes, such as inflammation and immune function.
Conclusion:
In conclusion, 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide is a promising compound with potential applications in cancer research, neuroscience, and drug discovery. Its mechanism of action involves the inhibition of ACAT and disruption of lipid metabolism, leading to a range of biochemical and physiological effects. While 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide has some limitations for use in lab experiments, there are several future directions for research on this compound. Overall, 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide represents a valuable tool for studying lipid metabolism and its role in various biological processes.
Méthodes De Synthèse
The synthesis of 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide involves the reaction of piperidine-4-carboxylic acid with furan-2-carboxylic acid and benzoyl chloride. The resulting compound is then reacted with acryloyl chloride to produce 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide. This method has been optimized to produce high yields of 1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide with high purity.
Propriétés
Nom du produit |
1-(2-Benzoylamino-3-furan-2-yl-acryloyl)-piperidine-4-carboxylic acid amide |
|---|---|
Formule moléculaire |
C20H21N3O4 |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
1-[(Z)-2-benzamido-3-(furan-2-yl)prop-2-enoyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H21N3O4/c21-18(24)14-8-10-23(11-9-14)20(26)17(13-16-7-4-12-27-16)22-19(25)15-5-2-1-3-6-15/h1-7,12-14H,8-11H2,(H2,21,24)(H,22,25)/b17-13- |
Clé InChI |
PKBBYCQJBVAKAY-LGMDPLHJSA-N |
SMILES isomérique |
C1CN(CCC1C(=O)N)C(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC=CC=C3 |
SMILES |
C1CN(CCC1C(=O)N)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1CN(CCC1C(=O)N)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3 |
Solubilité |
55.1 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



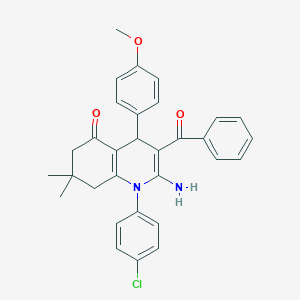
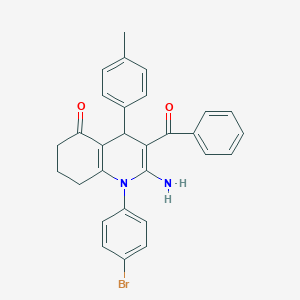



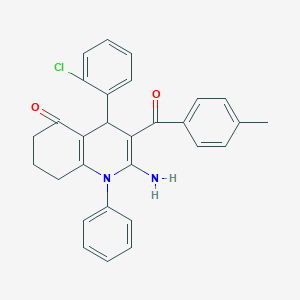
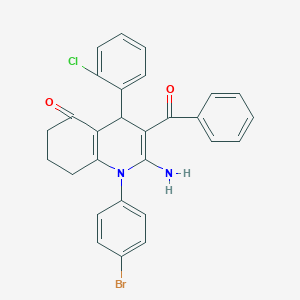

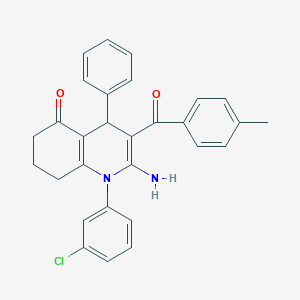




![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B304362.png)